molecular formula C9H13ClN2O2 B6241297 N-(3-aminophenyl)-2-methoxyacetamide hydrochloride CAS No. 1185412-27-4

N-(3-aminophenyl)-2-methoxyacetamide hydrochloride

Cat. No. B6241297
CAS RN: 1185412-27-4
M. Wt: 216.7
InChI Key:
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Description

“N-(3-aminophenyl)-2-methoxyacetamide hydrochloride” is likely a derivative of acetanilide, which is an important synthetic intermediate in heterocyclic and aromatic synthesis . The “N-(3-aminophenyl)” part suggests the presence of an amine group on the phenyl ring, and “2-methoxyacetamide” indicates a methoxy group and an acetamide group on the molecule.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds like 3’-aminoacetanilide have been used in the preparation of azo compounds, pyrrole, imidazole, thiazole, and other heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, similar compounds like 3’-aminoacetanilide are gray solids, soluble in water .

Safety and Hazards

The safety and hazards would also depend on the exact structure of the compound. For example, similar compounds like N1-(3-Aminophenyl)acetamide are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-aminophenyl)-2-methoxyacetamide hydrochloride involves the reaction of 3-nitroaniline with methoxyacetyl chloride to form N-(3-nitrophenyl)-2-methoxyacetamide, which is then reduced to N-(3-aminophenyl)-2-methoxyacetamide. The final product is obtained by reacting N-(3-aminophenyl)-2-methoxyacetamide with hydrochloric acid.", "Starting Materials": [ "3-nitroaniline", "methoxyacetyl chloride", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 3-nitroaniline in dry dichloromethane.", "Step 2: Add methoxyacetyl chloride dropwise to the solution while stirring at room temperature.", "Step 3: Allow the reaction mixture to stir for 24 hours at room temperature.", "Step 4: Add sodium borohydride to the reaction mixture and stir for an additional 24 hours.", "Step 5: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 6: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain N-(3-nitrophenyl)-2-methoxyacetamide.", "Step 7: Dissolve N-(3-nitrophenyl)-2-methoxyacetamide in ethanol and add sodium borohydride.", "Step 8: Allow the reaction mixture to stir for 24 hours at room temperature.", "Step 9: Add water to the reaction mixture and extract the product with dichloromethane.", "Step 10: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain N-(3-aminophenyl)-2-methoxyacetamide.", "Step 11: Dissolve N-(3-aminophenyl)-2-methoxyacetamide in hydrochloric acid and stir for 1 hour at room temperature.", "Step 12: Filter the reaction mixture and wash the solid with water.", "Step 13: Dry the solid under vacuum to obtain N-(3-aminophenyl)-2-methoxyacetamide hydrochloride." ] }

CAS RN

1185412-27-4

Product Name

N-(3-aminophenyl)-2-methoxyacetamide hydrochloride

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.7

Purity

95

Origin of Product

United States

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